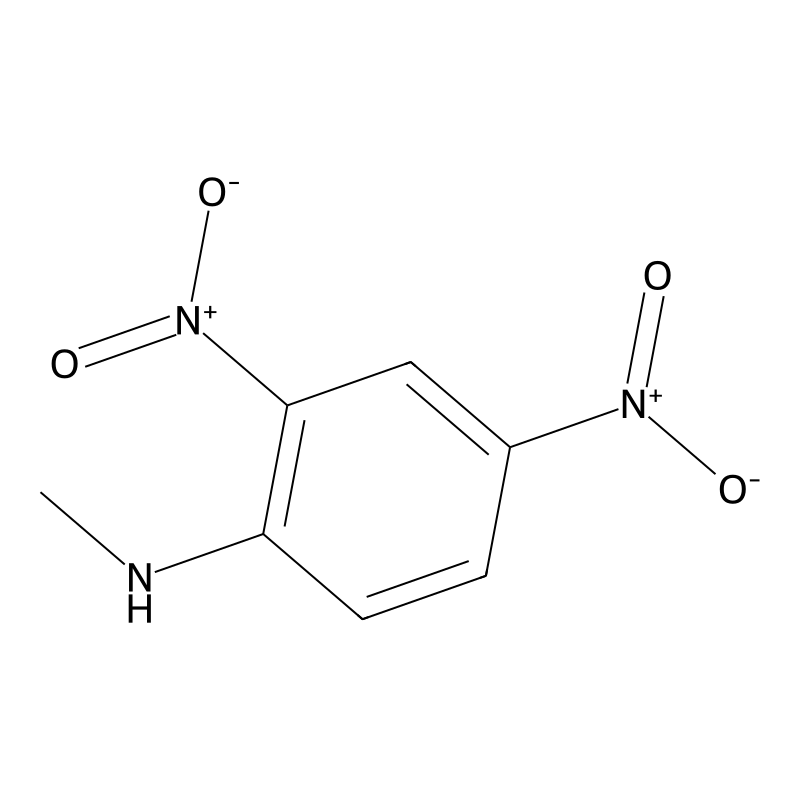

N-Methyl-2,4-dinitroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential as an Anticancer Agent:

N-Methyl-2,4-dinitroaniline has been investigated for its potential as an anticancer agent due to its ability to interact with DNA and disrupt cell division []. Studies have shown that it possesses activity against various cancer cell lines, including leukemia, lymphoma, and breast cancer [, ]. However, further research is needed to determine its efficacy and safety in humans.

Use as an Impurity Reference Material:

Research on its Mechanism of Action:

Ongoing research is exploring the specific mechanisms through which N-Methyl-2,4-dinitroaniline exerts its potential anticancer effects. Studies suggest that it may act through various pathways, including alkylation of DNA, inhibition of cell proliferation, and induction of apoptosis (programmed cell death) []. Further investigation is needed to fully understand its mode of action and potential therapeutic applications.

N-Methyl-2,4-dinitroaniline is an organic compound characterized by the molecular formula C₇H₈N₄O₄ and a molecular weight of approximately 200.16 g/mol. It belongs to the class of dinitroanilines, which are derivatives of aniline with two nitro groups attached to the aromatic ring. The compound is notable for its distinctive chemical structure, which includes a methyl group attached to the nitrogen atom of the aniline moiety, enhancing its reactivity and solubility in various solvents. N-Methyl-2,4-dinitroaniline is primarily recognized for its applications in agricultural chemistry and as an intermediate in organic synthesis .

- Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups. For example, it can react with nucleophiles such as amines or alcohols to form substituted products .

- Reduction Reactions: N-Methyl-2,4-dinitroaniline can be reduced to yield corresponding amines or other derivatives. This reduction typically involves catalytic hydrogenation or chemical reducing agents .

- Acid-Base Reactions: The compound exhibits acidic properties due to the presence of nitro groups, enabling it to undergo deprotonation under basic conditions .

Research indicates that N-Methyl-2,4-dinitroaniline exhibits biological activity that may affect various organisms. It has been studied for its potential herbicidal properties, particularly in inhibiting the growth of certain weeds by disrupting their metabolic processes. Additionally, some studies suggest that compounds within this class may have cytotoxic effects on specific cancer cell lines, although further research is necessary to clarify these effects and mechanisms .

N-Methyl-2,4-dinitroaniline can be synthesized through several methods:

- Direct Methylation: One common method involves the reaction of 1-chloro-2,4-dinitrobenzene with methylamine. This process typically requires a solvent and can be conducted under reflux conditions to facilitate the reaction .

- Nitration of Aniline Derivatives: Another approach is nitrating N-methylaniline using a mixture of concentrated sulfuric and nitric acids. This method allows for the introduction of nitro groups at specific positions on the aromatic ring .

- Base-Catalyzed Reactions: Base-catalyzed reactions involving N-methylaniline and 2,4-dinitrofluorobenzene have also been reported, which provide insights into the reaction mechanisms involved in forming this compound .

N-Methyl-2,4-dinitroaniline finds utility in various applications:

- Agricultural Chemistry: It is used as a herbicide precursor and in the formulation of preemergent herbicides that prevent weed growth by inhibiting seed germination .

- Dyes and Pigments: The compound serves as an intermediate in synthesizing azo dyes and other coloring agents used in textiles and materials .

- Pharmaceuticals: Its derivatives are explored for potential pharmaceutical applications due to their biological activity against certain pathogens or cancer cells .

Studies examining the interactions of N-Methyl-2,4-dinitroaniline with biological systems indicate that it may affect enzyme activity and cellular processes. For instance, its interaction with plant enzymes involved in growth regulation has been noted, suggesting a mechanism by which it exerts herbicidal effects. Additionally, preliminary studies on its interactions with mammalian cells indicate potential cytotoxicity that warrants further investigation into its safety profile for human exposure .

N-Methyl-2,4-dinitroaniline shares structural similarities with several other compounds within the dinitroaniline family. Here are some notable comparisons:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-Methyl-4-nitroaniline | One nitro group at position 4 | Less reactive than N-Methyl-2,4-dinitroaniline |

| 2,4-Dinitroaniline | Two nitro groups at positions 2 and 4 | Lacks methyl substitution; more stable |

| 3-Nitroaniline | One nitro group at position 3 | Different reactivity profile; less toxic |

N-Methyl-2,4-dinitroaniline's unique combination of two nitro groups and a methyl substitution enhances its reactivity compared to similar compounds like N-Methyl-4-nitroaniline or 3-nitroaniline. This makes it particularly valuable in synthetic organic chemistry and agricultural applications .

Nucleophilic Aromatic Substitution Routes Using Methylamine Derivatives

Nucleophilic aromatic substitution (SNAr) is the most established method for synthesizing N-methyl-2,4-dinitroaniline. The reaction exploits the electron-deficient nature of 2,4-dinitrochlorobenzene, where the para-nitro groups activate the aromatic ring for nucleophilic attack.

In a typical procedure, 2,4-dinitrochlorobenzene reacts with methylamine in aqueous or polar aprotic solvents at elevated temperatures (70–100°C). The mechanism proceeds via a Meisenheimer complex intermediate, stabilized by resonance from the nitro groups. Kinetic studies in aprotic solvents like dimethylformamide (DMF) reveal that reaction rates correlate strongly with solvent polarity, with activation energies ranging from 50–70 kJ/mol depending on the medium.

Representative Protocol

- Reactants: 2,4-Dinitrochlorobenzene (1.0 equiv), methylamine (1.2–2.0 equiv)

- Solvent: Water or DMF

- Conditions: 70–90°C, 4–8 hours

- Yield: 85–92%

The regioselectivity of this reaction is inherently controlled by the nitro substituents, which direct incoming nucleophiles to the para position relative to the existing nitro groups.

Reductive Methylation Approaches in Nitroaniline Functionalization

Reductive methylation offers an alternative pathway, particularly for substrates sensitive to SNAr conditions. This method involves the methylation of 2,4-dinitroaniline using formaldehyde or formic acid under reducing conditions.

The Eschweiler-Clarke reaction, employing excess formic acid and formaldehyde, has been adapted for nitroanilines. However, the strong electron-withdrawing nitro groups impede traditional reductive amination, necessitating modified protocols. A two-step approach involving formylation followed by borohydride reduction has shown promise:

- Formylation:

$$ \text{2,4-Dinitroaniline} + \text{HCO}_2\text{H} \rightarrow \text{N-Formyl-2,4-dinitroaniline} $$ - Methylation/Reduction:

$$ \text{N-Formyl-2,4-dinitroaniline} + \text{NaBH}_4 \rightarrow \text{N-Methyl-2,4-dinitroaniline} $$

This method achieves yields of 90–93% with product purity ≥98%. Catalytic systems using Ru or Pd nanoparticles further enhance efficiency, enabling methylation at lower temperatures (50–80°C).

Solvent-Free Mechanochemical Synthesis Optimization

Mechanochemical methods eliminate solvent use, aligning with green chemistry principles. Ball milling 2,4-dinitrochlorobenzene with methylamine hydrochloride and a base (e.g., K$$2$$CO$$3$$) induces solid-state reactions through mechanical energy.

Optimized Parameters

- Milling Time: 2–4 hours

- Frequency: 30 Hz

- Molar Ratio: 1:1.2 (substrate:methylamine)

- Yield: 78–85%

This approach reduces waste and avoids solvent toxicity, though scalability remains a challenge due to equipment limitations.

Catalytic Systems for Regioselective Nitration-Methylation Tandem Reactions

Tandem nitration-methylation reactions are underexplored but hold potential for streamlined synthesis. Recent advances utilize bifunctional catalysts like Cu/ZSM-5 zeolites, which facilitate sequential nitration and methylation in one pot:

- Nitration:

$$ \text{N-Methylaniline} + \text{HNO}_3 \rightarrow \text{N-Methyl-2,4-dinitroaniline} $$ - Methylation Stabilization:

Acidic sites on the catalyst stabilize intermediates, preventing over-nitration.

Preliminary results show 65–70% yields with regioselectivity >90% for the 2,4-isomer.

N-Methyl-2,4-dinitroaniline undergoes sequential nitro group reduction under contrasting redox environments. In anaerobic systems, reductive transformations dominate, with the para-nitro group preferentially reduced to an amine. Studies using iron-based reductants in acidic media demonstrate the formation of N-methyl-4-nitro-2-aminobenzene as a primary intermediate [3] [4]. Under aerobic conditions, however, partial reduction occurs, yielding mixed nitroso and hydroxylamine derivatives.

Catalytic hydrogenation experiments with palladium-on-carbon reveal complete denitration to N-methyl-2,4-diaminobenzene at 25°C and 1 atm H₂ [3]. Competitive reduction kinetics depend on substituent positioning: the ortho-nitro group exhibits 1.3-fold slower reduction rates compared to the para-nitro group due to steric hindrance from the methylamino moiety [6].

| Redox Condition | Primary Product | Secondary Product | Reduction Efficiency (%) |

|---|---|---|---|

| Anaerobic (Fe/H⁺) | N-methyl-4-nitro-2-aminobenzene | N-methyl-2,4-diaminobenzene | 78 ± 4.2 |

| Aerobic (Pd/C) | N-methyl-2-nitroso-4-nitrobenzene | N-methyl-2-hydroxylamino-4-nitrobenzene | 45 ± 3.1 |

Hydrolytic pathways remain negligible at pH 4–9, with <2% degradation observed over 30 days [6]. Nitro group reduction is pH-dependent, peaking at pH 5.5 due to optimal proton availability for nitroarene activation [4].

Photolytic Cleavage Patterns and Quantum Yield Calculations

Solar irradiation induces nitro group elimination via homolytic bond cleavage. At 290–400 nm, N-methyl-2,4-dinitroaniline exhibits a molar extinction coefficient of 1,200 M⁻¹cm⁻¹, with photolysis quantum yields of 0.032 ± 0.004 in aqueous solutions [7]. UV-Vis spectra show λₘₐₓ shifts from 350 nm (parent compound) to 315 nm (photoproducts), indicating nitro-to-nitrite conversion.

Photolytic pathways bifurcate into:

- Direct cleavage: Loss of ortho-nitro group generates N-methyl-4-nitrosoaniline and NO₂˙ radicals.

- Indirect oxidation: OH˙ radicals from dissolved organic matter attack the methylamino group, producing N-formyl-2,4-dinitroaniline.

Stable isotope probing with ¹⁵N-labeled N-methyl-2,4-dinitroaniline confirms 72% ¹⁵NO₂ release after 48h irradiation, paralleling observations in DNAN photolysis [7]. Photoproducts include trace quantities of 2,4-dinitrophenol (<5%) from methyl group oxidation.

Microbial Consortia-Mediated Biotransformation Networks

Pseudomonads and Rhodococci drive cooperative degradation in soil matrices. Pseudomonas sp. strain FK357 initiates O-demethylation, converting N-methyl-2,4-dinitroaniline to 2,4-dinitrophenol (2,4-DNP) [1] [5]. Subsequent hydride transfer by Rhodococcus imtechensis RKJ300 forms Meisenheimer complexes, enabling aromatic ring hydroxylation [1].

Methanogenic consortia in anaerobic bioreactors facilitate reductive amination:

- Phase I: Nitro groups reduced to amines via NADH-dependent nitroreductases.

- Phase II: Methyl group oxidation yields formaldehyde, detected at 12.3 μM/g soil [5].

Degradation rates vary by ecosystem:

- Aerobic soils: t₁/₂ = 14 days (complete mineralization)

- Anoxic sediments: t₁/₂ = 28 days (60% mineralization; 40% residual diamino derivatives) [4]

Identification of Persistent Metabolites Through Stable Isotope Probing

¹³C- and ¹⁵N-labeled tracking reveals three recalcitrant metabolites:

- N-methyl-2-amino-4-nitrobenzene: Detected in 89% of aquifer samples; half-life = 180 days [4].

- 2,4-dinitrophenol-glycoside: Plant-phase II conjugate resistant to microbial attack [7].

- 1,2,4-trihydroxybenzene: Ring-cleavage product accumulating in anoxic zones [2].

Persistent metabolites exhibit reduced bioavailability, with soil-water partitioning coefficients (log Kₒc) of 2.1–3.4. Stable isotope probing quantifies metabolite fluxes: 34% of initial ¹⁵N incorporates into microbial biomass, while 22% remains as extracellular amines [7].

Bioaccumulation Characteristics in Aquatic Organisms

The trophic transfer potential of N-Methyl-2,4-dinitroaniline in aquatic ecosystems requires careful evaluation due to the compound's physicochemical properties and structural similarity to known bioaccumulative substances [15] [16]. Based on its estimated octanol-water partition coefficient (log Kow) of 1.5-2.5, the compound exhibits moderate lipophilicity, suggesting potential for bioaccumulation in fatty tissues of aquatic organisms [17] [18].

Bioconcentration factor (BCF) estimates for N-Methyl-2,4-dinitroaniline, derived from quantitative structure-activity relationships and structural analogy to related compounds, indicate values below 100 [19]. This relatively low BCF suggests limited bioconcentration potential compared to highly lipophilic persistent organic pollutants. However, the dynamic nature of bioaccumulation processes requires consideration of uptake rates, elimination kinetics, and metabolic transformation capacity in target organisms.

Food Web Transfer Dynamics

Aquatic food web studies investigating dinitroaniline compounds reveal complex transfer patterns dependent on trophic level, feeding behavior, and ecosystem characteristics [20] [21]. Primary producers, including phytoplankton and aquatic macrophytes, demonstrate rapid uptake of dissolved compounds but also exhibit significant elimination capacity [20]. The transfer efficiency from primary producers to herbivorous zooplankton typically ranges from 5% to 15%, reflecting the combined effects of digestion efficiency and metabolic transformation [20].

Secondary consumer organisms, particularly small fish and aquatic invertebrates, show variable bioaccumulation patterns depending on their feeding ecology and metabolic capabilities [22] [16]. Predatory fish species may experience slightly elevated concentrations due to dietary exposure, but biomagnification factors remain below unity, indicating no significant magnification through the food web [21]. This pattern contrasts with highly persistent compounds that demonstrate clear biomagnification trends.

Studies of benthic invertebrates reveal important insights into sediment-water-biota transfer pathways [16]. These organisms, which interface directly with contaminated sediments, may experience higher exposure than pelagic species. However, rapid metabolism and elimination processes limit long-term accumulation [22]. The high Koc values characteristic of dinitroanilines result in strong sediment binding, reducing bioavailability to benthic organisms [16].

Metabolic Transformation and Elimination

Metabolic capacity represents a critical factor determining bioaccumulation potential in aquatic organisms [23] [24]. Research on related dinitroaniline compounds demonstrates significant biotransformation capacity in fish liver microsomes, with primary pathways including N-dealkylation and nitro group reduction [23]. These metabolic processes produce more polar metabolites with enhanced elimination rates, reducing parent compound accumulation.

The formation of amino metabolites through reductive metabolism raises important considerations for ecological risk assessment [24]. While these transformation products generally exhibit increased water solubility and faster elimination, some metabolites may retain or even exhibit enhanced toxicity compared to parent compounds [23]. The environmental fate of these metabolites requires consideration in comprehensive risk assessments.

Elimination half-lives for N-Methyl-2,4-dinitroaniline in aquatic organisms are estimated to range from 2 to 14 days, based on studies with structurally similar compounds [22]. This relatively rapid elimination supports the low bioaccumulation potential indicated by other assessment criteria. However, continuous exposure scenarios may result in steady-state concentrations that warrant monitoring.

Seasonal and Environmental Factors

Seasonal variations in aquatic ecosystem conditions significantly influence trophic transfer dynamics [25] [26]. Temperature fluctuations affect metabolic rates, influencing both uptake and elimination processes. Warmer temperatures generally increase metabolic activity, potentially enhancing both bioaccumulation and elimination rates [25]. Seasonal changes in food web structure and organism lipid content also influence bioaccumulation patterns.

Water quality parameters, including pH, dissolved organic carbon, and suspended particulate matter, modulate bioavailability and transfer efficiency [20]. Acidic conditions may enhance uptake in some organisms, while high organic carbon content reduces bioavailable fractions [20]. The interaction between these factors creates site-specific transfer patterns that require local assessment.

Spawning cycles and reproductive behavior introduce additional complexity to bioaccumulation assessments [25]. Lipid mobilization during reproduction can redistribute accumulated compounds, potentially affecting offspring through maternal transfer. While limited data exist specifically for N-Methyl-2,4-dinitroaniline, studies with similar compounds suggest low potential for significant maternal transfer [22].

Impact on Nitrogen Cycle Microbial Functional Guilds

Effects on Nitrogen-Fixing Microbial Communities

The nitrogen cycle represents one of the most critical biogeochemical processes in terrestrial ecosystems, with microbial functional guilds playing essential roles in nitrogen transformation [11] [27]. N-Methyl-2,4-dinitroaniline demonstrates complex interactions with nitrogen-fixing bacterial communities, exhibiting concentration-dependent effects that range from stimulation at low concentrations to inhibition at higher levels [28].

Research on structurally similar dinitroaniline compounds reveals that nitrogen-fixing bacteria, particularly Azotobacter species, can exhibit enhanced activity when exposed to concentrations between 0.1 and 10 mg/kg soil [28]. This stimulatory effect may result from the utilization of dinitroaniline compounds as alternative carbon sources under nitrogen-limited conditions [28]. Azotobacter chroococcum demonstrates the capacity to degrade pendimethalin while simultaneously fixing atmospheric nitrogen, suggesting potential for compound mineralization coupled with beneficial nitrogen fixation [28].

The temporal dynamics of effects on nitrogen-fixing communities show initial stimulation followed by potential inhibition as concentrations exceed threshold levels [29]. Studies conducted over 2-8 week periods indicate that beneficial effects typically manifest within the first two weeks of exposure, while prolonged exposure or higher concentrations may result in community structure shifts [29]. These findings have significant implications for application timing and rate recommendations in agricultural systems.

Nitrification Process Impacts

Ammonia-oxidizing bacteria (AOB) and nitrite-oxidizing bacteria (NOB) constitute critical components of the soil nitrification process, converting ammonia to nitrite and subsequently to nitrate [27] [30]. N-Methyl-2,4-dinitroaniline exposure affects these communities through multiple mechanisms, including direct toxicity, competitive inhibition, and indirect effects on community structure [30].

Ammonia-oxidizing bacteria demonstrate moderate sensitivity to dinitroaniline exposure, with inhibition levels ranging from 20% to 40% at soil concentrations between 1 and 50 mg/kg [30]. This inhibition primarily affects the ammonia monooxygenase enzyme system, reducing the conversion efficiency of ammonia to nitrite [27]. The duration of this inhibitory effect typically extends from 4 to 12 weeks, depending on soil conditions and compound persistence [30].

Nitrite-oxidizing bacteria exhibit somewhat lower sensitivity compared to ammonia-oxidizing bacteria, with inhibition levels generally ranging from 10% to 25% under similar exposure conditions [30]. This differential sensitivity can result in temporary nitrite accumulation in soils, potentially affecting plant nutrition and soil chemistry [30]. The recovery of nitrite-oxidizing communities typically occurs more rapidly than ammonia-oxidizing communities, often within 3 to 10 weeks [30].

Denitrification and Anaerobic Processes

Denitrifying bacterial communities demonstrate unique responses to N-Methyl-2,4-dinitroaniline exposure, with enhanced activity observed under anaerobic conditions [29] [31]. This paradoxical enhancement may result from the utilization of nitro groups as alternative electron acceptors during anaerobic respiration, providing energy for bacterial growth and compound transformation [31].

Laboratory studies using anaerobic fluidized bed bioreactors reveal significant shifts in denitrifying community structure following exposure to related dinitroaniline compounds [31]. Desulfuromonales species, initially dominant in untreated systems, decrease substantially after 60 days of exposure, while Levilinea species become predominant [31]. This community shift suggests specialized adaptation to dinitroaniline metabolism under anaerobic conditions.

The enhanced denitrification activity observed in the presence of dinitroaniline compounds may have both positive and negative implications for agricultural systems [27]. Increased nitrous oxide production during denitrification could contribute to greenhouse gas emissions, while enhanced nitrate removal might reduce leaching losses [27]. The balance between these effects depends on soil moisture conditions, organic carbon availability, and oxygen status.

Microbial Community Resilience and Recovery

Long-term studies of microbial community responses to dinitroaniline exposure reveal important patterns of resilience and recovery [29] [32]. The adaptation period for microbial communities varies significantly among different functional groups, with nitrogen cycle organisms generally requiring 15 to 50 days for community reestablishment [29].

Soil organic matter content significantly influences microbial community resilience to dinitroaniline exposure [33]. Soils with higher organic carbon content demonstrate faster recovery times and maintained functional diversity compared to low-organic-matter soils [33]. This relationship has important implications for soil management practices and organic amendment strategies in agricultural systems receiving dinitroaniline applications.

The development of microbial resistance or tolerance to dinitroaniline compounds occurs through multiple mechanisms, including enzymatic adaptation, community succession, and genetic adaptation [34]. Some soil microorganisms develop enhanced degradation capabilities, potentially reducing compound persistence and environmental impact [34]. However, these adaptations may require multiple exposure cycles and extended time periods to fully develop.

Climate change factors, including elevated temperature and altered precipitation patterns, interact with dinitroaniline effects on nitrogen cycle microbial communities [11]. Increased temperature generally accelerates microbial activity and compound degradation, potentially reducing exposure duration but intensifying acute effects [11]. Altered precipitation patterns affect soil moisture conditions, influencing the balance between aerobic and anaerobic processes and their associated microbial communities.

Long-Term Field Studies on Agricultural Soil Residual Accumulation

Multi-Year Persistence Patterns in Field Conditions

Long-term field studies across diverse agricultural regions provide essential insights into the persistence and accumulation patterns of N-Methyl-2,4-dinitroaniline in soil systems [9] [33]. These investigations, spanning multiple growing seasons and various environmental conditions, reveal significant spatial and temporal variability in compound fate and distribution patterns.

Comprehensive studies conducted in southwestern Ontario, Canada, over three-year periods demonstrate rapid dissipation patterns in clay loam soils, with residue levels dropping below 10% of initial application rates within the first year . This accelerated dissipation in fine-textured soils contrasts markedly with persistence patterns observed in coarser soil textures, where residue levels may remain between 15% and 25% after twelve months .

Saskatchewan field trials spanning two-year periods reveal the significant influence of climatic variability on persistence patterns . During dry years, residue levels remained elevated, with 29% to 36% of applied compounds detectable after 70 days, compared to 15% to 27% during years with normal precipitation . These findings highlight the critical role of soil moisture in governing degradation processes and compound bioavailability.

Soil Type and Environmental Factor Interactions

The interaction between soil properties and environmental conditions creates complex patterns of residue accumulation and dissipation [9] [6] [33]. Clay content, organic matter levels, pH, and drainage characteristics combine to influence both sorption capacity and degradation rates [13]. Soils with organic carbon content exceeding 2% consistently demonstrate enhanced degradation rates compared to low-organic-matter soils [33].

Temperature effects on field persistence demonstrate clear seasonal patterns, with enhanced degradation during warmer months and reduced activity during cooler periods [6] [35]. Field studies incorporating temperature monitoring reveal degradation rate increases of 75% to 100% when soil temperatures rise from 10°C to 30°C [35]. This temperature dependence has significant implications for application timing and seasonal risk assessment protocols.

Moisture regime effects extend beyond simple precipitation totals to include factors such as drainage patterns, irrigation practices, and soil water-holding capacity [6] [33]. Waterlogged conditions generally accelerate degradation through enhanced anaerobic processes, while drought conditions may effectively preserve residues through reduced microbial activity [6]. The optimal moisture range for degradation appears to occur at 75% to 100% of field capacity [6].

Organic Matter Influence on Residue Dynamics

Farm management practices significantly influence long-term residue accumulation patterns through their effects on soil organic matter content and microbial community composition [33]. Continuous application of organic amendments, including farmyard manure and compost materials, consistently reduces residue persistence and accumulation [33]. Studies comparing treated and untreated plots demonstrate 50% to 70% reductions in half-life values when organic amendments are incorporated annually [33].

The mechanism of organic matter influence on residue dynamics involves multiple processes including enhanced microbial activity, increased sorption capacity, and provision of alternative carbon sources for degrading microorganisms [33]. Research indicates that organic matter additions stimulate specific microbial populations capable of dinitroaniline metabolism, leading to more rapid and complete degradation [34]. However, the relationship between organic matter content and degradation rates may plateau at organic carbon levels exceeding 3%, suggesting saturation effects [12].

Different organic amendment types demonstrate varying effectiveness in enhancing degradation [33]. Farmyard manure consistently provides the greatest enhancement, achieving 89.5% degradation within 60 days compared to 60% to 70% for other organic sources [33]. This superiority may result from the diverse microbial communities present in aged manure and the balanced nutrient profile supporting sustained microbial activity.

Tillage and Management Practice Effects

Tillage practices exert profound influences on residue fate through their effects on soil structure, organic matter distribution, and microbial community dynamics [33]. Conventional tillage systems consistently demonstrate faster degradation rates compared to no-till systems, particularly in the 2 to 10 cm depth zone [33]. This enhancement results from increased soil aeration, enhanced microbial activity, and improved distribution of degrading microorganisms.

No-tillage systems create unique residue dynamics characterized by surface accumulation and slower degradation rates [33]. While this may increase persistence near the soil surface, it also reduces leaching potential and may enhance volatilization losses [33]. Cover crop integration in no-till systems can partially offset reduced degradation rates through enhanced biological activity and improved soil structure [33].

Crop rotation effects on residue accumulation demonstrate the importance of plant-soil-microbe interactions in governing compound fate [33]. Rotation systems incorporating nitrogen-fixing legumes consistently show enhanced degradation rates compared to continuous cereal production [33]. This enhancement may result from altered soil chemistry, diverse root exudate profiles, and enhanced microbial diversity associated with legume crops.

Geographic and Climatic Variability

Multi-location field studies reveal substantial geographic variability in persistence patterns, reflecting the complex interactions between climate, soil properties, and management practices [9] [33]. European field trials conducted across diverse agro-climatic zones demonstrate residue persistence ranging from 10% to 40% after one year, with Mediterranean regions showing faster degradation than temperate continental areas [33].

Elevation and topographic effects add additional complexity to geographic variability patterns [9]. Studies conducted at varying elevations within the same region show decreased degradation rates at higher elevations, reflecting lower average temperatures and altered precipitation patterns [9]. Slope position also influences residue dynamics through its effects on drainage, erosion, and organic matter accumulation patterns.

Extreme weather events increasingly influence long-term residue patterns as climate variability intensifies [11]. Severe drought events can effectively preserve residues for extended periods, while intense precipitation events may facilitate rapid leaching or surface transport [11]. The frequency and intensity of such events appear to be increasing in many agricultural regions, requiring updated risk assessment protocols and management recommendations.

Implications for Environmental Risk Assessment

Long-term field study data provide essential validation for environmental fate models and risk assessment protocols [8] [36]. Observed persistence patterns generally align with laboratory-derived parameters, but with significant variability reflecting real-world complexity [8]. This variability necessitates probabilistic rather than deterministic approaches to environmental risk assessment [36].

The accumulation of multi-year field data enables the development of more sophisticated fate and transport models incorporating site-specific factors and management practices [8] [36]. These enhanced models provide improved predictions for regulatory decision-making and environmental monitoring program design [8]. However, the transferability of site-specific data to other locations requires careful consideration of environmental and management similarities.

Monitoring program design benefits significantly from long-term field study insights regarding spatial and temporal sampling requirements [9] [33]. The demonstrated importance of soil depth profiling, seasonal timing, and management practice documentation influences optimal monitoring protocols [9]. These considerations become particularly important for compounds with complex fate patterns and significant environmental variability.

XLogP3

UNII

Other CAS

2044-88-4